molecular formula C22H26N4O5S2 B2464773 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-08-4

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2464773
CAS No.: 851988-08-4
M. Wt: 490.59
InChI Key: IJEMUPWMBFSCEV-UHFFFAOYSA-N
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Description

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a structurally complex compound featuring:

  • A 4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide backbone, combining a sulfonyl group (electron-withdrawing) with a hydrazide linker (flexible and reactive).
  • Substituents such as 4-methylpiperidine, which may enhance solubility or binding interactions in biological systems.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-14-10-12-26(13-11-14)33(28,29)16-6-4-15(5-7-16)21(27)24-25-22-23-19-17(30-2)8-9-18(31-3)20(19)32-22/h4-9,14H,10-13H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEMUPWMBFSCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Derivative : The starting material is 4,7-dimethoxybenzo[d]thiazole, which is reacted with appropriate reagents to introduce the hydrazide functionality.
  • Coupling Reaction : The hydrazide is then coupled with 4-methylpiperidine sulfonyl chloride to form the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of multidrug efflux pumps, which are critical for bacterial resistance .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4hS. aureus12 µg/mL
4iE. coli8 µg/mL
4jPseudomonas aeruginosa15 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes like monoamine oxidases (MAOs) . The structure-activity relationship (SAR) indicates that modifications in the benzothiazole moiety significantly affect cytotoxicity and selectivity towards cancer cells.

Table 2: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3oMCF-7 (breast cancer)1.54
3sHeLa (cervical cancer)3.64

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of MAO-A and MAO-B, which are involved in neurotransmitter metabolism and have been linked to various neurodegenerative diseases.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound can potentially reduce tumor growth and proliferation.
  • Antibacterial Mechanism : The inhibition of efflux pumps in bacteria prevents the expulsion of antibiotics, thereby enhancing their efficacy against resistant strains.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial demonstrated that a related benzothiazole derivative significantly reduced bacterial load in patients with chronic infections caused by resistant strains .
  • Case Study on Cancer Treatment : In vitro studies showed that treatment with a benzothiazole derivative resulted in a marked decrease in cell viability in various cancer cell lines, suggesting its potential use as an adjunct therapy alongside conventional treatments .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylbenzohydrazide Derivatives

Compounds like 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., [4–6] in ) share key features:

  • Sulfonyl groups (electron-withdrawing) at the para position of benzoyl.
  • Hydrazide linkers enabling cyclization into triazole derivatives.
  • Halogen substituents (e.g., 2,4-difluorophenyl) enhancing lipophilicity.

Key Differences :

Feature Target Compound Compounds [4–6]
Core heterocycle Benzo[d]thiazole with 4,7-dimethoxy Benzoyl with sulfonyl group
Substituents on sulfonyl 4-Methylpiperidine (bulky, basic) Halogenated aryl (e.g., Cl, Br) or H
Tautomerism Not observed Thione-thiol tautomerism in triazole derivatives

Spectral Data :

  • The target compound’s C=O stretch (hydrazide) would align with ’s IR bands at 1663–1682 cm⁻¹ .
  • Absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from thioamide derivatives in .
Triazole-Based Analogues

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9] in ) provide insights:

  • Triazole rings enhance metabolic stability and metal-binding capacity.
  • Sulfonyl-phenyl groups improve solubility and target affinity.

Comparison :

Property Target Compound Triazole Derivatives [7–9]
Cyclization potential Hydrazide may cyclize to triazole under basic conditions Pre-formed triazole core
Bioactivity Hypothesized kinase inhibition Antimicrobial/antifungal (inferred from substituents)
Spectral markers NH stretch (~3150–3319 cm⁻¹) common to hydrazides C=S stretch (1247–1255 cm⁻¹) in thiones
Piperidine-Containing Analogues

The compound N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide () shares:

  • Piperidine moiety (modulates lipophilicity and bioavailability).
  • Fused heterocycles (benzoxazolo-thiazole vs. benzo[d]thiazole).

Contrasts :

Feature Target Compound Compound
Functional group Sulfonylhydrazide Carboxamide
Heterocycle substitution 4,7-Dimethoxy on benzo[d]thiazole Unsubstituted benzoxazolo-thiazole
Synthetic route Likely involves hydrazide coupling X-ray-confirmed single-crystal synthesis

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